2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. Its structure features a methyl group at the 2-position and a pinacol boronate at the 4-position (Figure 1). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery and materials science . The boronic ester group enables efficient coupling with aryl halides, while the methyl substituent modulates electronic and steric properties.
Properties
Molecular Formula |
C14H19BN2O2 |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H19BN2O2/c1-9-8-10-11(6-7-16-12(10)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
InChI Key |
VHRDEMKVQNDISH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=NC=C2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a sequence starting from a halogenated pyrrolo[2,3-b]pyridine derivative, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 4-position. The 2-methyl substituent is introduced either before or after the borylation step depending on the synthetic route.
Detailed Synthetic Procedure from Patent WO2006063167A1
A representative preparation described in patent WO2006063167A1 involves the following key steps:
Starting Material Preparation: 5-bromo-1H-pyrrolo[2,3-b]pyridine is used as the core scaffold.
Suzuki Coupling: The 5-bromo derivative is coupled with phenylboronic acid under Suzuki coupling conditions using the catalyst [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate base in a 2.5:1 dioxane/water mixture at 80 °C to reflux for 1 to 16 hours.
Bromination: The intermediate is brominated selectively at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents like chloroform or dichloromethane, at temperatures from 0 °C to room temperature.
Tosylation: The brominated intermediate is treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of aqueous sodium hydroxide in dichloromethane at 0 °C to room temperature.
Borylation: The critical borylation step involves reacting the brominated pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 catalyst and potassium acetate in dioxane at 80 °C for 8 hours.
Workup and Purification: After reaction completion, the mixture is cooled, washed with water and saturated sodium chloride solution, dried, and concentrated. Ion-exchange resins and acid-base extractions are used for purification, yielding the title compound as a grey solid with approximately 68% yield.
Table 1: Key Reaction Conditions from Patent WO2006063167A1
| Step | Reagents & Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water (2.5:1) | 80 °C to reflux | 1–16 h | Not specified |
| Bromination | Bromine or NBS, chloroform or DCM, triethylamine base | 0 °C to RT | 10 min–16 h | Not specified |
| Tosylation | p-Toluenesulfonyl chloride, aqueous NaOH, DCM | 0 °C to RT | 1–12 h | Not specified |
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane | 80 °C | 8 h | ~68% |
This method leverages well-established palladium-catalyzed cross-coupling and electrophilic substitution reactions to introduce the boronate ester functional group in high regioselectivity and yield.
Analytical Characterization and Purity Assessment
The synthesized compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical shifts consistent with the pyrrolo[2,3-b]pyridine core and the pinacol boronate ester.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides molecular ion peaks consistent with the expected molecular weight.
High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >95% purity.
Elemental Analysis: Confirms the elemental composition consistent with the molecular formula.
These methods ensure the structural integrity and purity of the compound for downstream applications.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed Borylation | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 80 °C, 8 h, dioxane | ~68% | Most common, well-documented method |
| Suzuki Coupling + Bromination + Tosylation + Borylation | Brominated azaindole derivatives | Pd(dppf)Cl2, K2CO3, NBS, tosyl chloride | Multi-step, 0 °C to reflux | Moderate | Multi-step, allows functional group manipulation |
| Direct C–H Borylation (potential) | Pyrrolo[2,3-b]pyridine derivatives | Iridium catalysts (e.g., [Ir(cod)(OMe)]2) | Mild, selective C–H activation | Variable | Emerging method, less reported for this compound |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products Formed
Coupling Products: Formation of biaryl or vinyl-aryl compounds.
Oxidized Products: Boronic acids or other oxidized derivatives.
Scientific Research Applications
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine in chemical reactions involves the activation of the boronic ester group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-boron bond, which then undergoes transmetalation and reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their structural differences are summarized in Table 1.
Table 1: Comparison of Structural Analogs
Reactivity in Cross-Coupling Reactions
- Target Compound : The 4-boronate group enables efficient coupling with aryl/heteroaryl halides under palladium catalysis. The 2-methyl group minimally affects electronic properties, making it broadly applicable .
- Trifluoromethyl/Silyl Analogs () : The electron-withdrawing CF₃ group and bulky TIPS substituent reduce coupling yields due to steric and electronic effects. However, these groups enhance metabolic stability in drug candidates .
- Bromo-Boronate Analogs () : Bromine at the 5-position allows sequential functionalization (e.g., Buchwald-Hartwig amination) after initial Suzuki coupling, offering synthetic versatility .
Solubility and Stability
- The target compound’s pinacol boronate improves stability against protodeboronation compared to non-cyclic boronic acids. However, its methyl group increases hydrophobicity (logP ~2.5), limiting aqueous solubility .
- Morpholino/Piperazinyl Derivatives (): Polar substituents enhance solubility (logP ~1.8), making them suitable for CNS-targeting therapeutics .
- TIPS-Protected Analogs () : Bulky silyl groups reduce solubility but protect reactive sites during multi-step syntheses .
Biological Activity
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 219.09 g/mol
- CAS Number : [not specified in the search results]
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets. Key findings include:
1. Inhibition of DYRK1A
2. Anti-inflammatory and Antioxidant Properties
3. Pharmacological Testing
Case Studies
Several studies have explored the biological effects of similar compounds within the pyrrolo[2,3-b]pyridine class:
The mechanism by which 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its biological effects appears to involve:
- Binding to Active Sites : The compound likely interacts with the active sites of target enzymes (e.g., DYRK1A), inhibiting their activity through competitive inhibition.
- Modulation of Signaling Pathways : By inhibiting DYRK1A, it may alter downstream signaling pathways involved in inflammation and oxidative stress responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
